3-Methylpentaphene
Description
However, two closely related compounds are highlighted:
- 3-Methylpentane (CAS 96-14-0), a branched alkane and isomer of hexane, characterized by a methyl group on the third carbon of a pentane backbone .
- Methylphenanthrene (CAS 832-69-9 for 1-Methylphenanthrene), a polycyclic aromatic hydrocarbon (PAH) with a methyl substituent on a phenanthrene structure .
Properties
CAS No. |
113418-29-4 |
|---|---|
Molecular Formula |
C23H16 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
3-methylpentaphene |
InChI |
InChI=1S/C23H16/c1-15-6-7-18-14-23-20(12-21(18)10-15)9-8-19-11-16-4-2-3-5-17(16)13-22(19)23/h2-14H,1H3 |
InChI Key |
YBAYUXFKCSTQFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C3C(=C2)C=CC4=CC5=CC=CC=C5C=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpentaphene typically involves multi-step organic reactions. One common method is the Friedel-Crafts alkylation of pentaphene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 3-Methylpentaphene may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methylpentaphene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3), and halogenation with bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-Methylpentaphene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-Methylpentaphene involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Critical Notes on Nomenclature and Data Gaps
- The term 3-Methylpentaphene is absent in authoritative databases (e.g., EPA, Pharmacopeia) and the provided evidence. This may indicate a misnomer or a highly specialized/novel compound requiring further verification.
- Cross-referencing with terms like 3-Methylpentane or Methylphenanthrene is essential for accurate scientific communication.
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